
4-Bromo-6-(trifluoromethyl)-1H-indole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6-(trifluoromethyl)-1H-indole-3-carbonitrile is a heterocyclic compound that belongs to the indole family. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a carbonitrile group attached to the indole ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-(trifluoromethyl)-1H-indole-3-carbonitrile typically involves the reaction of 3-bromo-2-ethynyl-5-(trifluoromethyl)aniline with potassium tert-butoxide in N-methylpyrollidinone at 0°C. This reaction leads to the formation of the desired indole compound. The reaction conditions are crucial for the successful synthesis of this compound, as they ensure the correct formation of the indole ring and the incorporation of the bromine and trifluoromethyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-(trifluoromethyl)-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the indole ring and the attached functional groups.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include potassium tert-butoxide, palladium catalysts, and various nucleophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can lead to the formation of various substituted indole derivatives, while coupling reactions can produce complex indole-based compounds with extended conjugation or additional functional groups.
Scientific Research Applications
4-Bromo-6-(trifluoromethyl)-1H-indole-3-carbonitrile has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential anti-inflammatory, anti-cancer, and anti-microbial properties.
Drug Discovery: It is used as a building block in the synthesis of novel drug candidates, particularly those targeting diseases where fluorine-containing functional groups are beneficial.
Material Science: The unique electronic properties of the trifluoromethyl group make this compound useful in the development of advanced materials, such as organic semiconductors and light-emitting devices.
Mechanism of Action
The mechanism of action of 4-Bromo-6-(trifluoromethyl)-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, such as enzymes and receptors, by increasing its lipophilicity and metabolic stability . This interaction can lead to the modulation of various biological pathways, resulting in the observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Bromo-6-(trifluoromethyl)-1H-indole-3-carbonitrile include:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its indole-based structure. The presence of both a bromine atom and a trifluoromethyl group provides distinct electronic and steric properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H4BrF3N2 |
|---|---|
Molecular Weight |
289.05 g/mol |
IUPAC Name |
4-bromo-6-(trifluoromethyl)-1H-indole-3-carbonitrile |
InChI |
InChI=1S/C10H4BrF3N2/c11-7-1-6(10(12,13)14)2-8-9(7)5(3-15)4-16-8/h1-2,4,16H |
InChI Key |
XDVJXSILMJMXRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC=C2C#N)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


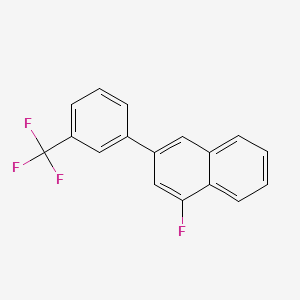

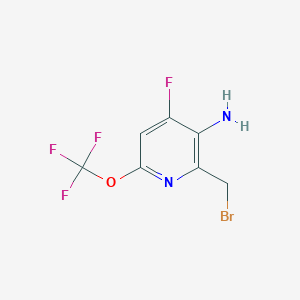


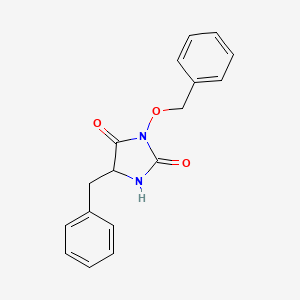



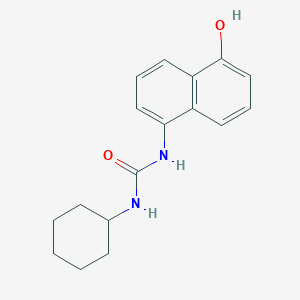
![7-Cyclopropyl-4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B11837696.png)
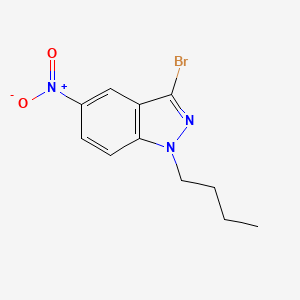
![8-Chlorospiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B11837716.png)

